
5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid
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Overview
Description
5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid) featuring a pyrazole ring substituted at the 5-position of the benzene core. The pyrazole moiety contains an amino (-NH₂) group at position 5 and a cyano (-CN) group at position 2. This combination of electron-donating (amino) and electron-withdrawing (cyano) substituents imparts unique electronic properties, influencing its acidity, solubility, and coordination behavior.
Preparation Methods
Primary Synthetic Strategies
Direct Cyclocondensation of Hydrazines with Isophthalic Acid Derivatives
This method involves reacting functionalized isophthalic acid precursors with hydrazine derivatives to form the pyrazole ring in situ.
Procedure:
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Intermediate preparation : 5-Hydrazinylisophthalic acid is synthesized via nitration/reduction or direct substitution of isophthalic acid.
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Cyclocondensation : The hydrazine intermediate reacts with ethoxymethylenemalononitrile (EMN) in ethanol under reflux (2–3 hours).
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Acid hydrolysis : The ester intermediates are hydrolyzed to carboxylic acids using HCl or H₂SO₄ .
Example :
Advantages : Atom-economical, fewer purification steps.
Limitations : Requires stringent control over nitration regiochemistry .
Coupling Preformed Pyrazole Moieties to Isophthalic Acid
This modular approach involves synthesizing the pyrazole separately and coupling it to isophthalic acid via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.
SNAr Reaction
Procedure :
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Activation : 5-Fluoro- or 5-nitroisophthalic acid is treated with a base (K₂CO₃) to generate a phenoxide intermediate.
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Coupling : 5-Amino-4-cyano-1H-pyrazole reacts with the activated isophthalic acid derivative in DMF at 120°C .
Example :
Starting Material | Coupling Agent | Conditions | Yield |
---|---|---|---|
5-Fluoroisophthalic acid | 5-Amino-4-cyano-1H-pyrazole, K₂CO₃ | DMF, 120°C, 12h | 65% |
Advantages : High functional group tolerance.
Limitations : Requires electron-deficient aromatic rings for efficient SNAr .
Palladium-Catalyzed Cross-Coupling
Procedure :
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Halogenation : Isophthalic acid is brominated at the 5-position using Br₂/FeBr₃.
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Buchwald-Hartwig Amination : Pd(OAc)₂/Xantphos catalyzes coupling between 5-bromoisophthalic acid and 5-amino-4-cyano-1H-pyrazole .
Example :
Catalyst System | Base | Solvent | Yield |
---|---|---|---|
Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 55% |
Advantages : Applicable to electron-rich substrates.
Limitations : Sensitivity to moisture and pyrazole NH groups requires inert conditions .
Domino Transannulation Strategy
A Fe(II)-catalyzed domino reaction constructs the pyrazole ring directly on the isophthalic acid core using 5-alkoxyisoxazoles and malononitrile .
Procedure :
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Isoxazole Activation : 5-Methoxyisoxazole reacts with FeCl₂ in acetonitrile.
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Transannulation : Malononitrile adds to the activated isoxazole, forming the pyrazole ring.
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Oxidation : The intermediate is oxidized to isophthalic acid using KMnO₄ .
Example :
Step | Conditions | Yield |
---|---|---|
Transannulation | FeCl₂ (10 mol%), CH₃CN, 80°C | 70% |
Oxidation | KMnO₄, H₂O, 100°C | 85% |
Advantages : High atom economy, one-pot synthesis.
Limitations : Limited scalability due to Fe(II) sensitivity .
Comparative Analysis of Methods
Method | Yield Range | Key Advantages | Drawbacks |
---|---|---|---|
Cyclocondensation | 60–75% | Fewer steps, cost-effective | Regiochemical challenges |
SNAr Coupling | 55–65% | Modular, versatile | Requires electron-deficient substrates |
Pd-Catalyzed | 50–60% | Broad substrate scope | Expensive catalysts, inert conditions |
Domino Transannulation | 70–85% | One-pot, high efficiency | Fe(II) sensitivity, oxidation step required |
Critical Reaction Optimization Insights
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr coupling yields but may hydrolyze cyano groups .
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Acid Stability : The amino group on the pyrazole requires protection (e.g., Boc) during ester hydrolysis to prevent side reactions .
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Catalyst Screening : Fe(II) outperforms Cu(I) or Ni(II) in transannulation reactions, reducing byproduct formation .
Chemical Reactions Analysis
Types of Reactions
5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for the formation of various substituted derivatives through oxidation, reduction, and substitution reactions .
Medicine
The compound has been investigated for its potential as a therapeutic agent . Research indicates that it may possess antioxidant properties and could be a candidate for developing drugs targeting oxidative stress-related diseases . Its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π interactions .
Materials Science
In materials science, this compound has been utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and polymers. These materials have applications in gas storage, catalysis, and drug delivery systems due to their tunable properties and high surface areas .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of pyrazole derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant antioxidant activity in vitro, suggesting potential therapeutic applications in managing oxidative stress-related conditions .
Case Study 2: Drug Development
Research focusing on the structural modifications of pyrazole derivatives has highlighted their potential as anticancer agents . Compounds derived from this compound were tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Chemistry | Building block for complex heterocycles | Used in synthesis of various derivatives |
Medicine | Potential therapeutic agent for oxidative stress | Exhibits antioxidant properties |
Materials Science | Component in advanced materials like MOFs | Applications in gas storage and catalysis |
Drug Development | Investigated as anticancer agent | Significant cytotoxicity against cancer cell lines |
Mechanism of Action
The mechanism of action of 5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Isophthalic Acid Derivatives
The compound belongs to a class of isophthalic acid derivatives modified with nitrogen-containing heterocycles or functionalized linkers. Key analogs include:
Key Comparative Analysis
Electronic Effects
- Target Compound: The amino group enhances electron density on the pyrazole, while the cyano group withdraws electrons, creating a polarized system. This may increase the acidity of the carboxylic acid groups compared to unsubstituted analogs, favoring stronger metal coordination in MOFs .
- 5-(1H-Pyrazol-4-yl)isophthalic Acid : Lacking electron-modifying substituents, its coordination behavior is dominated by the pyrazole’s inherent basicity and the carboxylic acids’ acidity .
Steric and Geometric Considerations
- The pyrazole and pyridine substituents provide rigid, planar geometries conducive to forming crystalline MOFs. In contrast, the diazenyl-linked compound’s flexible spacer may reduce framework stability but enhance adaptability in host-guest chemistry .
- The terpyridinyl analog (e.g., 5-([2,2':6',2''-Terpyridin]-4'-yl)isophthalic acid, CAS 2226465-62-7) offers tridentate coordination sites, enabling higher-dimensional MOF architectures compared to the target compound’s bidentate pyrazole .
Physicochemical Data and Research Findings
- Thermal Stability: Pyrazole derivatives generally exhibit high thermal stability (>300°C), as observed in 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (decomposition at 280–300°C) . The cyano group may further enhance stability via dipole interactions.
- Solubility: Carboxylic acids confer water solubility at high pH, but the hydrophobic pyrazole/cyano groups reduce it in neutral conditions. This contrasts with diazenyl analogs, where acetyloxy esters increase organic solvent compatibility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(5-amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid, and what are their advantages/limitations?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted hydrazines with β-keto esters or aldehydes, followed by functionalization of the pyrazole core. For example, cyclocondensation using ethyl acetoacetate and phenylhydrazine derivatives under basic conditions can yield pyrazole intermediates, which are then subjected to nitrile introduction via cyanation reagents (e.g., KCN/CuCN) and subsequent hydrolysis to generate the isophthalic acid moiety . Key challenges include controlling regioselectivity during pyrazole formation and avoiding side reactions during cyanation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming proton environments and carbon frameworks, particularly for distinguishing amino and cyano groups. Single-crystal X-ray diffraction provides definitive structural validation, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amino and carboxylic acid groups) . Elemental analysis and mass spectrometry are also used to verify purity and molecular weight .
Intermediate Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for controlled reactivity), and stoichiometric ratios of reagents. For example, excess cyanation reagents (e.g., CuCN) may improve nitrile group incorporation, while slow addition of acids during hydrolysis minimizes decomposition . Monitoring via thin-layer chromatography (TLC) ensures intermediate stability .
Q. What strategies resolve contradictions in spectral data (e.g., NMR peak splitting or unexpected IR absorptions)?
Conflicting NMR signals may arise from tautomerism in the pyrazole ring or dynamic proton exchange. Variable-temperature NMR can stabilize these effects. For IR, computational methods (e.g., DFT calculations) correlate observed vibrational modes (e.g., C≡N stretch at ~2200 cm⁻¹) with predicted spectra to validate assignments . Cross-validation with X-ray crystallography is recommended .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or coordination chemistry of this compound?
Density functional theory (DFT) simulations can map electron density distributions, identifying reactive sites (e.g., carboxylic acid groups for metal coordination). Molecular docking studies with protein targets (e.g., kinases or enzymes) assess binding affinities by analyzing hydrogen-bonding and hydrophobic interactions between the pyrazole core and active sites . Such models guide structural modifications to enhance bioactivity .
Q. What mechanistic insights explain the compound’s potential as a ligand in metal-organic frameworks (MOFs)?
The isophthalic acid moiety acts as a polydentate ligand, coordinating with metal ions (e.g., Zn²⁺, Cu²⁺) through carboxylate oxygen atoms. Pyrazole nitrogen atoms may provide additional binding sites. Powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) are used to study MOF stability and porosity . Synchrotron-based techniques can resolve fine structural details .
Q. How do structural modifications (e.g., substituent variation) impact its physicochemical properties?
Introducing electron-withdrawing groups (e.g., cyano) increases acidity of the carboxylic acid groups, altering solubility and metal-binding capacity. Substituents on the pyrazole ring (e.g., methyl or phenyl) modulate steric effects in biological interactions. Systematic SAR studies require combinatorial synthesis paired with HPLC-MS for rapid analysis of derivatives .
Properties
CAS No. |
873773-67-2 |
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Molecular Formula |
C12H8N4O4 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
5-(5-amino-4-cyanopyrazol-1-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8N4O4/c13-4-8-5-15-16(10(8)14)9-2-6(11(17)18)1-7(3-9)12(19)20/h1-3,5H,14H2,(H,17,18)(H,19,20) |
InChI Key |
YRACTVCFGUJANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C(=C(C=N2)C#N)N)C(=O)O |
Origin of Product |
United States |
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